molecular formula C18H20BrN3O B12402097 Anticancer agent 103

Anticancer agent 103

Cat. No.: B12402097
M. Wt: 374.3 g/mol
InChI Key: RQDVRGGDZYZYMU-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 103 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to healthy cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 103 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. This includes nitration, reduction, and alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 103 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.

    Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s stability and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and aromatic rings.

Major Products

Scientific Research Applications

Anticancer agent 103 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and DNA repair.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 103 involves multiple molecular targets and pathways:

    DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.

    Inhibition of Topoisomerase: this compound inhibits topoisomerase enzymes, preventing the unwinding of DNA necessary for replication and transcription.

    Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(butylamino)benzamide

InChI

InChI=1S/C18H20BrN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+

InChI Key

RQDVRGGDZYZYMU-FYJGNVAPSA-N

Isomeric SMILES

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.